molecular formula C16H14N2O3S3 B1224922 2-(1,3-benzothiazol-2-ylthio)-N-(4-methylphenyl)sulfonylacetamide

2-(1,3-benzothiazol-2-ylthio)-N-(4-methylphenyl)sulfonylacetamide

Cat. No. B1224922
M. Wt: 378.5 g/mol
InChI Key: MVPDHUMZJWGNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(4-methylphenyl)sulfonylacetamide is a sulfonamide.

Scientific Research Applications

Pharmacological Significance of Benzothiazole Derivatives

Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor activities. The benzothiazole scaffold, particularly the 2-arylbenzothiazoles, is under exploration for potential antitumor agents due to its ability to act as a ligand for various biomolecules. This structural simplicity and synthetic accessibility have made benzothiazole a prominent nucleus in drug discovery, offering a pathway to the development of chemical libraries aimed at discovering new chemical entities (Kamal, Hussaini, & Malik, 2015).

Benzothiazole in Antitumor Research

Recent studies have focused on structural modifications of the benzothiazole scaffold to enhance its antitumor properties. These modifications have led to the development of various benzothiazole derivatives as potential chemotherapeutic agents. Such derivatives have shown promise in vitro and in vivo screenings, highlighting the scaffold's significant role in cancer research. The synthetic accessibility of benzothiazole and its conjugates presents a fertile ground for the development of new antitumor agents with a potential synergistic effect, possibly permitting lower dosages and the emergence of a new generation of drugs (Ahmed et al., 2012).

properties

Product Name

2-(1,3-benzothiazol-2-ylthio)-N-(4-methylphenyl)sulfonylacetamide

Molecular Formula

C16H14N2O3S3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C16H14N2O3S3/c1-11-6-8-12(9-7-11)24(20,21)18-15(19)10-22-16-17-13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,18,19)

InChI Key

MVPDHUMZJWGNIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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